2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride
Overview
Description
2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride is a chemical compound that belongs to the class of 1,2,4-oxadiazoles.
Mechanism of Action
Target of Action
The compound “2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride” belongs to the class of 1,2,4-oxadiazoles. Compounds in this class have been found to interact with a variety of targets, including receptors and enzymes . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of “this compound” would depend on its specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from carrying out its function .
Biochemical Pathways
The affected pathways would depend on the specific target of “this compound”. If the target is part of a biochemical pathway, the compound could potentially disrupt or modify that pathway .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride typically involves the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide in ethanol/water mixture under reflux conditions . The intermediate formed is then further reacted with various acyl chlorides to obtain the desired 1,2,4-oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce the corresponding amines .
Scientific Research Applications
2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5-thiophen-2-yl-1,2,4-oxadiazole: Known for its broad-spectrum nematicidal activity.
1,2,4-Oxadiazole derivatives: Exhibiting various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride stands out due to its specific structural features and the unique combination of biological activities it exhibits.
Properties
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVZDRYJRKJILX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-75-9 | |
Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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